

Jolkinolide B: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Jolkinolide B

Cat. No.: B1673082

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is a naturally occurring diterpenoid first isolated from plants of the Euphorbia genus, such as Euphorbia jolkini and Euphorbia fischeriana Steud.[1][2] It belongs to the ent-abietane class of diterpenoids and has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] Extensive research has highlighted its potential as an anti-cancer, anti-inflammatory, and anti-tuberculosis agent.[3] This technical guide provides a detailed overview of the physicochemical properties of **Jolkinolide B**, its mechanism of action through various signaling pathways, and key experimental protocols for its study.

Physicochemical Properties of Jolkinolide B

Jolkinolide B is a white to beige powder with a complex polycyclic structure.[4] Its fundamental properties are summarized in the tables below.

General and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ O ₄	
Molecular Weight	330.42 g/mol	
CAS Number	37905-08-1	
Appearance	White to beige powder	[4]
Purity (Typical)	≥95% (HPLC)	

Structural Identifiers

Identifier Type	Identifier
IUPAC Name	(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.0 ^{1,3} .0 ^{4,8} .0 ^{8,10} .0 ^{12,17}]nonadec-4-en-6-one
SMILES	CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5--INVALID-LINK--(CCCC5(C)C)C
InChI Key	SOVOCMGDFRGRKF-MCDHERAVSA-N

Solubility and Storage

Property	Details	Reference
Solubility	DMSO: ~2-10 mg/mL (may require warming)	
Ethanol: ~10 mg/mL		
Storage Temperature	-10 to -25°C	

Spectroscopic Data

The structural elucidation of **Jolkinolide B** has been achieved through various spectroscopic techniques. While specific chemical shifts and absorption bands are reported in specialized literature, this section outlines the key methods used for its characterization.

NMR Spectroscopy

Both ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, along with 2D NMR techniques like COSY, HSQC, and HMBC, have been instrumental in assigning the proton and carbon signals and determining the relative configuration of the molecule.^[1]

Mass Spectrometry (MS)

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS/MS) has been used for the detection and quantification of **Jolkinolide B** in biological matrices, such as rat plasma.^[5] A proposed fragmentation pathway has been described, aiding in its identification.^[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the **Jolkinolide B** molecule. Characteristic absorption bands for functional groups such as carbonyls and ethers would be expected.^{[3][6][7]}

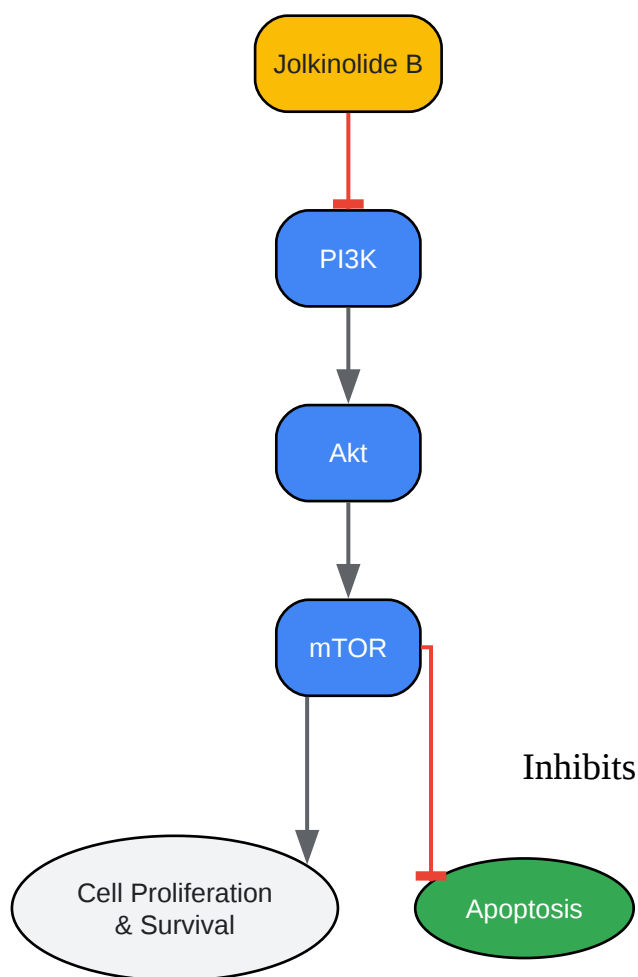
Biological Activities and Signaling Pathways

Jolkinolide B exhibits a range of biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest in drug development.^[3]

Anti-Cancer Activity

Jolkinolide B has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer, gastric cancer, and leukemia.^{[4][8]} It can induce cell cycle arrest and apoptosis through the modulation of several critical signaling pathways.^[4]

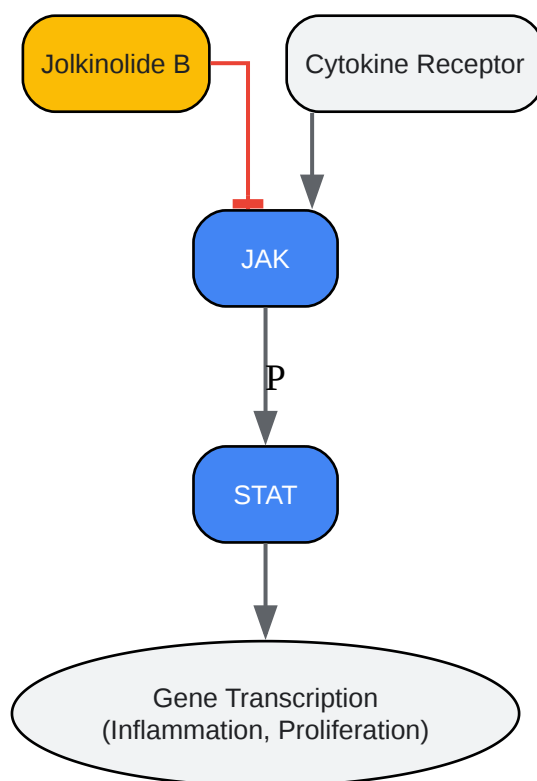
- **PI3K/Akt/mTOR Pathway:** **Jolkinolide B** is a known inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.^[3] By downregulating the phosphorylation of key proteins like Akt and mTOR, it can suppress tumor growth.^[9]



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Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by **Jolkinolide B**.

- JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also a target of **Jolkinolide B**.^[3] Its inhibition contributes to the compound's anti-inflammatory and anti-cancer effects.



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Figure 2: Jolkinolide B targeting the JAK/STAT signaling pathway.

Anti-Inflammatory Activity

Jolkinolide B demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[8] This is achieved through the downregulation of pathways like NF- κ B and MAPK, as well as the JAK/STAT pathway.[8]

Experimental Protocols

The study of **Jolkinolide B** involves a range of standard and specialized experimental procedures. Below are detailed methodologies for key experiments.

Extraction and Isolation of Jolkinolide B from *Euphorbia fischeriana*

- **Material Preparation:** The roots of *Euphorbia fischeriana* are collected, dried, and ground into a coarse powder.
- **Extraction:** An optimized extraction can be performed using 100% ethanol at 74°C for 2 hours.
- **Purification:** The crude extract is subjected to chromatographic techniques for the isolation of **Jolkinolide B**. This typically involves silica gel column chromatography with a suitable solvent system.
- **Identification:** The purified compound is identified and characterized using spectroscopic methods such as NMR, MS, and IR.[\[2\]](#)

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[\[10\]](#)[\[11\]](#)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Treatment:** Cells are treated with varying concentrations of **Jolkinolide B** (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[\[10\]](#)
- **Incubation:** The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[11\]](#)
- **Absorbance Measurement:** The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

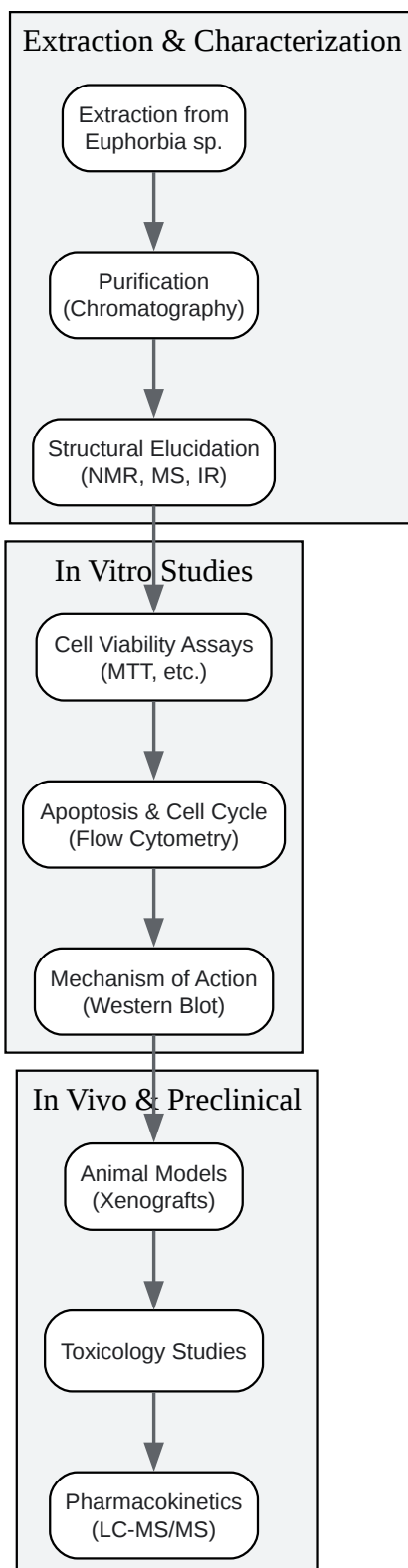
Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins.[12]

- **Cell Lysis:** After treatment with **Jolkinolide B**, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and a loading control (e.g., β -actin or GAPDH).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental and Logical Workflow

The investigation of **Jolkinolide B**'s therapeutic potential follows a logical progression from basic characterization to in-depth mechanistic studies.



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